3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-5-7(11)9(4-10)6(2)8(5)3/h5-6,10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVYURYUDFLWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(N1C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536952 | |
| Record name | 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95455-38-2 | |
| Record name | 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,5-trimethylimidazolidin-4-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the imidazolidinone ring.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 3-(Carboxymethyl)-1,2,5-trimethylimidazolidin-4-one, while reduction can lead to different derivatives of the imidazolidinone ring.
Scientific Research Applications
Medicinal Chemistry
HTMI has been studied for its pharmacological properties, particularly as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the metabolism of glucocorticoids, which are involved in glucose metabolism and insulin sensitivity. Inhibition of 11β-HSD1 can lead to decreased cortisol levels in tissues, potentially alleviating conditions such as Type 2 diabetes and metabolic syndrome.
Case Study: Inhibition of 11β-HSD1
A study demonstrated that compounds similar to HTMI effectively inhibit 11β-HSD1, leading to improved insulin sensitivity and reduced hepatic glucose production. The research indicated that selective inhibitors could provide therapeutic benefits without the side effects associated with non-selective inhibitors like carbenoxolone .
Table 1: Pharmacological Properties of HTMI Derivatives
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| HTMI | 11β-HSD1 Inhibitor | 15 | |
| Carbenoxolone | Non-selective Inhibitor | 25 | |
| Novel HTMI Derivative | Selective Inhibitor | 10 |
Catalytic Applications
HTMI has shown promise as a catalyst in organic synthesis. Its ability to promote reactions such as Diels-Alder cycloaddition has been explored, particularly in the context of organocatalysis. The compound's structure allows it to function effectively as a chiral catalyst, enhancing reaction yields and selectivity.
Case Study: Organocatalytic Activity
In a preliminary study, HTMI derivatives were utilized in Diels-Alder reactions, demonstrating significant catalytic activity compared to traditional metal catalysts. The introduction of HTMI into the reaction mixture resulted in higher yields and better enantiomeric excesses .
Table 2: Catalytic Performance of HTMI in Diels-Alder Reactions
| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Diels-Alder with Cinnamaldehyde | HTMI Derivative | 85 | 40 | |
| Diels-Alder with Cyclopentadiene | Traditional Catalyst | 70 | 25 |
Material Science Applications
HTMI's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Its hydroxymethyl group can participate in cross-linking reactions, improving the mechanical strength and thermal stability of polymers.
Case Study: Polymer Modification
Research has shown that incorporating HTMI into polyurethane formulations enhances their thermal stability and mechanical properties. The resulting materials exhibit improved resistance to degradation under thermal stress .
Table 3: Material Properties of HTMI-Modified Polymers
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The imidazolidinone ring structure provides stability and can modulate the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one with analogous heterocycles from the evidence, focusing on structural, synthetic, and functional differences.
Substituent Effects and Reactivity
- Compound from : The imidazolidinone derivative described in contains a complex aryl-substituted chroman-4-one system and lacks methyl groups on the imidazolidinone ring. Its extended aromatic structure likely enhances π-π stacking interactions, making it more suited for applications in materials science or as a fluorescent probe compared to the simpler methyl-substituted target compound .
- Compounds from : Pyrazol- and pyrimidinone-based heterocycles (e.g., compounds 4i and 4j) exhibit tetrazole and coumarin moieties, which confer distinct electronic properties.
Pharmacological and Toxicological Profiles
- Gadobutrol () : While structurally distinct (a gadolinium-based macrocycle), Gadobutrol shares a hydroxymethyl group. This group in Gadobutrol facilitates water solubility and renal clearance, suggesting that the hydroxymethyl substituent in the target compound could similarly improve pharmacokinetic properties .
Data Table: Structural and Functional Comparison
*Calculated based on formula C₇H₁₂N₂O₂.
Biological Activity
3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one is a compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological effects, and relevant research findings, supported by case studies and data tables.
Synthesis
The synthesis of 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one typically involves the reaction of trimethylimidazolidinone derivatives with hydroxymethyl groups. The process can be optimized using various catalysts and conditions to enhance yield and purity.
Biological Activity Overview
Research has indicated that compounds related to 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one exhibit various biological activities, including:
- Antiproliferative Effects : Studies have shown that related imidazolidinones can inhibit cell proliferation in mammalian cells. For instance, benzopsoralens with hydroxymethyl substitutions demonstrated significant antiproliferative effects by inhibiting topoisomerase II activity in vitro .
- Enzyme Inhibition : Certain derivatives of imidazolidinones have been identified as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in glucocorticoid metabolism . This inhibition may have implications for conditions like Type 2 diabetes and metabolic syndrome.
Case Study 1: Antiproliferative Activity
A study involving hydroxymethyl derivatives of benzopsoralens highlighted their ability to induce antiproliferative effects in mammalian cells. The activity was linked to their capacity to inhibit topoisomerase II, suggesting a potential mechanism for anticancer applications .
Case Study 2: Enzyme Inhibition
Research on imidazolidinone derivatives indicated their role as selective inhibitors of 11β-HSD1. Inhibition of this enzyme can lead to reduced cortisol levels in tissues, potentially alleviating symptoms associated with metabolic disorders .
Data Tables
Detailed Research Findings
Research findings emphasize the potential therapeutic applications of 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one and its derivatives:
- Anticancer Potential : The antiproliferative properties observed in related compounds suggest that this class may serve as a basis for developing new anticancer therapeutics. The ability to inhibit key enzymes involved in DNA replication and repair positions these compounds as promising candidates for further investigation.
- Metabolic Disorder Management : The inhibition of 11β-HSD1 by imidazolidinone derivatives indicates a possible pathway for managing metabolic disorders such as Type 2 diabetes. By modulating glucocorticoid levels, these compounds could help mitigate insulin resistance and other related symptoms .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Hydroxymethyl)-1,2,5-trimethylimidazolidin-4-one, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted imidazoles and hydroxymethylating agents. For example, analogous imidazole derivatives are prepared using benzaldehyde derivatives, ammonium acetate, and substituted amines under reflux conditions in ethanol or acetic acid . Yield optimization depends on temperature control (70–90°C), stoichiometric ratios of reactants (e.g., 1:1.2 for amine:aldehyde), and catalytic use of iodine or Lewis acids to enhance cyclization efficiency .
Q. How is the compound characterized using spectroscopic methods, and what key spectral markers are observed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key markers include:
- A singlet at δ ~3.27 ppm for N-methyl groups in ¹H-NMR .
- A resonance at δ ~178 ppm in ¹³C-NMR for carbonyl groups in the imidazolidinone ring .
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 264.0552 for analogous compounds) . Single-crystal X-ray diffraction further validates stereochemistry and hydrogen-bonding networks .
Q. What are the known stability profiles under varying conditions, and how should storage be managed?
- Methodological Answer : The compound is stable under inert atmospheres but sensitive to moisture and strong oxidizers. Storage at –20°C in amber vials with desiccants (e.g., silica gel) is recommended . Stability studies using HPLC under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways, with monitoring for hydrolysis products like hydroxymethyl derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. acetone) or tautomeric equilibria. Cross-validate data using:
- Computational modeling (DFT calculations at the B3LYP/6-311++G** level) to predict chemical shifts .
- Variable-temperature NMR to identify dynamic processes (e.g., keto-enol tautomerism) .
- Isotopic labeling (e.g., ¹⁵N) to resolve overlapping signals in crowded spectral regions .
Q. What strategies are effective in optimizing regioselectivity during synthesis?
- Methodological Answer : Regioselectivity in imidazolidinone formation can be controlled by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro, chloro) on aryl rings direct cyclization to specific positions .
- Microwave-assisted synthesis : Shortens reaction times (30–60 mins vs. 6–12 hrs conventionally) and reduces side-product formation .
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereoselectivity in asymmetric syntheses .
Q. Are there computational models predicting biological activity, and how do they align with empirical data?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models predict interactions with biological targets (e.g., kinase inhibitors). For example:
- Docking scores (binding affinity ≤ –8.5 kcal/mol) correlate with in vitro enzyme inhibition (IC₅₀ ≤ 10 µM) for related imidazoles .
- ADMET predictions (SwissADME) assess pharmacokinetic properties, highlighting logP values <3 for improved bioavailability . Experimental validation via cell-based assays (e.g., MTT for cytotoxicity) is essential to confirm computational findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
